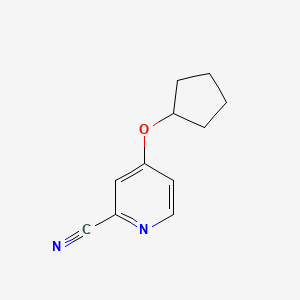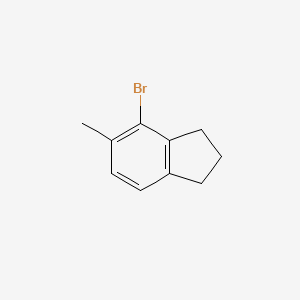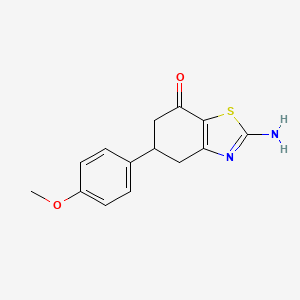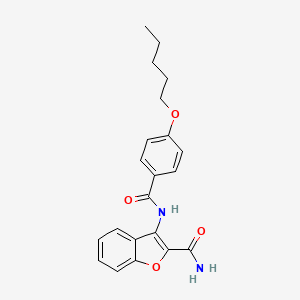
4-(Cyclopentyloxy)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(Cyclopentyloxy)picolinonitrile” would likely be an organic compound consisting of a picolinonitrile group (a pyridine ring with a nitrile group at the 4-position) and a cyclopentyl group attached via an ether linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-halopicolinonitrile with cyclopentanol in the presence of a base . The exact conditions would need to be optimized for this specific reaction.Molecular Structure Analysis
The molecular structure of “4-(Cyclopentyloxy)picolinonitrile” would be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of “4-(Cyclopentyloxy)picolinonitrile” would likely be influenced by the electron-withdrawing nitrile group and the electron-donating ether group . The compound could potentially undergo reactions at the pyridine ring or at the ether linkage.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Cyclopentyloxy)picolinonitrile” such as its melting point, boiling point, solubility, and stability would be determined using various analytical techniques .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles : A unique synthetic approach to create 3-hydroxy-4-substituted picolinonitriles using gold(I)-catalyzed cyclization and subsequent N–O bond cleavage of isoxazolopyridines was achieved, highlighting a potential use for 4-(Cyclopentyloxy)picolinonitrile in complex chemical syntheses (Fukuhara, Yugandar, Fuse, & Nakamura, 2018).
Palladium(II) Pincer Complexes : The creation of functionalized carboxamides from picolinyl chlorides, which could potentially include 4-(Cyclopentyloxy)picolinonitrile, forms pincer-type complexes with palladium. These complexes have been found to possess significant cytotoxic effects on various human cancer cell lines, suggesting their potential in medicinal chemistry (Churusova et al., 2017).
Biological and Medical Research
Antimicrobial Activities : Derivatives of pyridine carboxylic acid, which include compounds similar to 4-(Cyclopentyloxy)picolinonitrile, have demonstrated significant antibacterial and antifungal activities. These compounds' interactions with DNA were analyzed, suggesting potential applications in antimicrobial therapies (Tamer et al., 2018).
Fluorescent Probes for Cu2+ Detection : The ester derived from picolinic acid and other compounds has been developed as a fluorescent probe for detecting Cu2+ ions, demonstrating high sensitivity and selectivity. Such probes, potentially including 4-(Cyclopentyloxy)picolinonitrile derivatives, could be used in biological and environmental monitoring (Chen, Hou, Foley, & Song, 2013).
Environmental and Analytical Applications
- Sensor for Hydrogen Cyanide Detection : Derivatives of picoline, such as 4-(Cyclopentyloxy)picolinonitrile, could potentially be used in the development of sensors for detecting hazardous gases like hydrogen cyanide in the air, highlighting their importance in environmental monitoring and safety applications (Bentley & Alder, 1989).
Safety And Hazards
Propriétés
IUPAC Name |
4-cyclopentyloxypyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-8-9-7-11(5-6-13-9)14-10-3-1-2-4-10/h5-7,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFBULRDVMNIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopentyloxy)pyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]oxan-4-ol;dihydrochloride](/img/structure/B2887509.png)
![6-Methyl-2-[[1-[2-(3-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2887511.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2887515.png)

![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)

![N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine](/img/structure/B2887523.png)
![(5-Bromofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2887526.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2887527.png)
![7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2887529.png)

